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Compound of Interest

2-Methyl-6-
Compound Name:
(trifluoromethyl)nicotinic acid

Cat. No. B1305685

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-6-(trifluoromethyl)nicotinic acid (CAS No. 261635-93-2), a key building block in
pharmaceutical and agrochemical research. The information presented is intended for
researchers, scientists, and drug development professionals, offering a detailed analysis of its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Chemical Structure and Properties

2-Methyl-6-(trifluoromethyl)nicotinic acid possesses a pyridine ring substituted with a methyl
group at the 2-position, a trifluoromethyl group at the 6-position, and a carboxylic acid group at
the 3-position. This unique arrangement of functional groups imparts specific spectroscopic
signatures that are crucial for its identification and characterization.

Molecular Formula: CsHeF3NO2[1]

Molecular Weight: 205.13 g/mol [1]

Spectroscopic Data Summary
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While comprehensive, publicly available experimental spectra for 2-Methyl-6-

(trifluoromethyl)nicotinic acid are limited, the following tables summarize the expected and,

where available, reported spectroscopic data. This information is compiled from an analysis of

the compound's structural features and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

1H NMR (Proton NMR) Data

Expected Chemical

Protons . Multiplicity Notes
Shift (0, ppm)

Chemical shift is

-COOH 10.0-13.0 broad singlet concentration and
solvent dependent.
Coupling to the

Pyridine-H (2) 75-85 doublet adjacent pyridine
proton.

-CHs 25-28 singlet

13C NMR (Carbon-13 NMR) Data
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Expected Chemical Shift
Carbon Notes

(6, ppm)

-COOH 165-175

Includes carbons attached to
Pyridine-C (quaternary) 150 - 165 the methyl, trifluoromethyl, and

carboxylic acid groups.

Pyridine-CH 120 - 140
-CFs3 120 - 130 Quartet due to C-F coupling.
-CHs 18- 25

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. A
product specification sheet confirms the identity of 2-Methyl-6-(trifluoromethyl)nicotinic acid
by Fourier-Transform Infrared (FTIR) spectroscopy.[2] The characteristic absorption bands are
expected in the following regions:

Expected Wavenumber

Functional Group Intensity
(cm™)

O-H stretch (Carboxylic acid) 2500 - 3300 Broad

C-H stretch (Aromatic/Methyl) 2850 - 3100 Medium-Weak

C=0 stretch (Carboxylic acid) 1680 - 1720 Strong

C=C and C=N stretch (Pyridine )

) 1450 - 1600 Medium

ring)

C-F stretch (Trifluoromethyl) 1100 - 1300 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering structural clues.
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lon Expected m/z Notes

[M]+e 205 Molecular lon

[M-OH]+ 188 Loss of hydroxyl radical
[M-COOH]+ 160 Loss of carboxyl group

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-6-
(trifluoromethyl)nicotinic acid in a suitable deuterated solvent (e.g., DMSO-ds, CDCIs) in
an NMR tube.

o Data Acquisition: Acquire *H and 3C NMR spectra on a spectrometer operating at a standard
frequency (e.g., 400 or 500 MHz for *H).

o Data Processing: Process the raw data using appropriate software to obtain the final spectra.
Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry potassium bromide powder and pressing the mixture into a thin, transparent disk.
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample
directly on the ATR crystal.

o Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of
4000-400 cm~1.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.
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Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct
infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

« lonization: lonize the sample using a suitable technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of 2-Methyl-6-(trifluoromethyl)nicotinic acid.

Spectroscopic Analysis

Mass Spectrometry
Sample Preparation Data Interpretation

Final Report
Synthesis and Purification of 2-Methyl-6-(trifluoromethyl)nicotinic acid|—>| IR Spectroscopy Structure Elucidation inal Repo
\ | Technical Guide / Whitepaper
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-Methyl-6-(trifluoromethyl)nicotinic
acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nicotinic-acid-spectroscopic-data-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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